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An in-depth analysis of the structural modifications of the novel Calreticulin inhibitor ER-
464195-01 and their impact on its biological activity remains a subject of ongoing investigation
within the scientific community. Publicly available data on a systematic structure-activity
relationship (SAR) study of ER-464195-01 analogues is currently limited. However, based on
the known mechanism of action and the chemical structure of the parent compound, we can
infer key areas of interest for analogue design and optimization.

ER-464195-01 has been identified as a potent inhibitor of the interaction between Calreticulin
(CRT) and integrin a subunits, a mechanism that has shown significant therapeutic potential in
preclinical models of inflammatory bowel disease (IBD).[1][2] The compound, with the [IUPAC
name 1-propyl-4-(2-(3,3,5,5-tetramethylcyclohexyl)phenyl)piperazine, presents several
moieties that are likely crucial for its activity and could be targets for modification in analogue
synthesis.

Core Structure of ER-464195-01

The chemical structure of ER-464195-01 is characterized by three main components: a
tetramethylcyclohexyl group, a phenylpiperazine core, and a propyl chain.
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Figure 1. Key structural components of ER-464195-01.

Hypothetical Structure-Activity Relationships

While specific experimental data on ER-464195-01 analogues is not available in the public
domain, we can hypothesize potential SAR based on common medicinal chemistry principles.

1. The Tetramethylcyclohexyl Group: This bulky, lipophilic group is likely critical for anchoring
the molecule within a hydrophobic pocket of the target protein, Calreticulin.

» Hypothesis: Modifications to the size and lipophilicity of this group would significantly impact
binding affinity. Replacing the cyclohexyl ring with smaller or larger cycloalkanes, or
introducing polar substituents, could probe the steric and electronic requirements of the
binding site.

2. The Phenylpiperazine Core: This central scaffold likely positions the other functional groups
in the optimal orientation for interaction with the target.

» Hypothesis: Alterations to the substitution pattern on the phenyl ring or replacement of the
piperazine ring with other heterocyclic systems (e.g., piperidine, morpholine) would likely
alter the compound's conformation and, consequently, its activity.

3. The Propyl Chain: The N-propyl group on the piperazine ring may be involved in additional
hydrophobic interactions or could influence the overall physicochemical properties of the
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molecule, such as solubility and membrane permeability.

e Hypothesis: Varying the length and branching of this alkyl chain could modulate the
compound's potency and pharmacokinetic profile.

Biological Activity of ER-464195-01

ER-464195-01 has demonstrated potent inhibitory activity against the CRT-integrin o
interaction. This activity translates to the suppression of leukocyte adhesion and migration,
which are key processes in the pathogenesis of IBD.[1]

Target Interaction IC50 (pM)
CRT-ITGA 04 0.17
CRT - ITGA oL 0.36
CRT - ITGA aM/a2/a5 0.23

Table 1. Inhibitory activity of ER-464195-01 on the interaction between Calreticulin (CRT) and
various integrin a subunits (ITGASs).[3]

Experimental Protocols

The following are generalized experimental protocols that would be essential for elucidating the
SAR of ER-464195-01 analogues.

1. Analogue Synthesis:

o General Scheme: A potential synthetic route would involve the coupling of a substituted
phenylpiperazine with a suitable tetramethylcyclohexyl derivative, followed by N-alkylation to
introduce the propyl chain or its analogues. Standard organic chemistry techniques such as
cross-coupling reactions (e.g., Buchwald-Hartwig amination) and reductive amination would
be employed.

2. In Vitro Binding Assays:
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o ELISA-based Protein-Protein Interaction Assay: To quantify the inhibitory effect of analogues
on the CRT-integrin a interaction, an Enzyme-Linked Immunosorbent Assay (ELISA) could
be used. Recombinant CRT would be coated on a microplate, followed by the addition of a
specific biotinylated integrin a subunit in the presence of varying concentrations of the test
compound. The extent of binding would be detected using a streptavidin-HRP conjugate and
a colorimetric substrate. IC50 values would be calculated from the dose-response curves.

3. Cell-Based Adhesion Assays:

o Leukocyte Adhesion to Endothelial Cells: To assess the functional activity of the analogues, a
cell-based adhesion assay would be performed. A monolayer of activated human umbilical
vein endothelial cells (HUVECSs) would be co-cultured with fluorescently labeled leukocytes
(e.g., Jurkat cells) in the presence of the test compounds. The number of adherent
leukocytes would be quantified by fluorescence microscopy or a plate reader.

Signaling Pathway and Experimental Workflow

The mechanism of action of ER-464195-01 involves the disruption of a key protein-protein
interaction that is crucial for leukocyte adhesion and infiltration into inflamed tissues.
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Figure 2. Signaling pathway of leukocyte adhesion and the inhibitory action of ER-464195-01.
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Figure 3. A typical experimental workflow for the structure-activity relationship (SAR) study of
ER-464195-01 analogues.

Conclusion

While a comprehensive SAR guide for ER-464195-01 analogues cannot be constructed without
specific experimental data, this guide provides a framework for understanding the key structural
features of the parent compound and outlines the necessary experimental approaches to
elucidate these relationships. The development of novel analogues based on the structural
hypotheses presented here could lead to the discovery of more potent and selective
Calreticulin inhibitors with improved therapeutic profiles for the treatment of inflammatory
diseases. Further research and publication of SAR data are eagerly awaited by the scientific
community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Structure-Activity Relationship of ER-464195-01
Analogues: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15279959/docs#structure-activity-relationship-of-er-
464195-01-analogues-a-comparative-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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